5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
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Description
5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C13H19N5OS and its molecular weight is 293.39. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Antioxidant Properties
Research on compounds structurally related to 5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has indicated significant analgesic and antioxidant activities. A study focusing on the synthesis of Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole demonstrated these properties, which can be potentially valuable for pharmaceutical applications (Karrouchi et al., 2016).
α-Glucosidase Inhibitory and Antioxidant Activities
Another research found that Schiff bases containing 1,2,4-triazole and pyrazole rings exhibited significant α-glucosidase inhibitory potentials, which can be relevant for diabetes treatment. Additionally, these compounds displayed potent antioxidant activity (Pillai et al., 2019).
Antibacterial and Anti-Inflammatory Activities
A variety of 1,2,4-triazole derivatives, including those related to the chemical structure of interest, have been shown to possess notable antibacterial and anti-inflammatory activities. This highlights their potential use in developing new therapeutic agents for treating bacterial infections and inflammation (Kate et al., 2018).
properties
IUPAC Name |
3-[(2,5-dimethylpyrazol-3-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-9-6-10(17(2)16-9)7-12-14-15-13(20)18(12)8-11-4-3-5-19-11/h6,11H,3-5,7-8H2,1-2H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBGHYUPCZBPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC2=NNC(=S)N2CC3CCCO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol |
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